molecular formula C26H46N2O B1669529 Cyclovirobuxine D CAS No. 860-79-7

Cyclovirobuxine D

Cat. No.: B1669529
CAS No.: 860-79-7
M. Wt: 402.7 g/mol
InChI Key: GMNAPBAUIVITMI-ABNIRSKTSA-N
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Description

Cyclovirobuxine D is a steroidal alkaloid derived from the plant Buxus microphylla, commonly known as boxwood. This compound has been traditionally used in Chinese medicine for its cardiovascular benefits. It has been shown to alleviate inflammatory and neuropathic pain, primarily through the inhibition of voltage-gated calcium channels .

Mechanism of Action

Cyclovirobuxine D (CVB-D) is a natural compound derived from Buxus microphylla, a traditional Chinese medicine. It has been developed as a safe and effective cardiovascular drug in China . This article will delve into the mechanism of action of this compound.

Target of Action

The primary targets of this compound are the voltage-gated Ca v 2.2 and Ca v 3.2 channels . These channels play a crucial role in the transmission of electrical signals in nerve cells, and their inhibition can lead to analgesic effects .

Mode of Action

This compound interacts with its targets primarily by inhibiting these channels . This inhibition attenuates the excitability of isolated dorsal root ganglion neurons, which in turn leads to pain-relieving effects .

Biochemical Pathways

This compound affects several biochemical pathways. It potently inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels . It also induces autophagy and attenuates the phosphorylation of Akt and mTOR . Moreover, it suppresses cell cycle progression and induces mitochondria-mediated apoptosis .

Pharmacokinetics

It’s known that the compound shows comparable analgesic effects by intraplantar or intraperitoneal administration , suggesting that it can be effectively absorbed and distributed in the body.

Result of Action

This compound has several molecular and cellular effects. It induces apoptosis and mitochondrial damage in various cancer cells . It also provokes mitophagy, which potentiates apoptosis by promoting mitochondrial dysfunction . Furthermore, it has strong and persistent analgesic effects against several mouse models of pain .

Action Environment

The action of this compound can be influenced by environmental factors such as the physiological environment of the cells. For example, preincubation with this compound could significantly increase cell viability, attenuate cytopathological changes, and inhibit the expression levels of pyroptosis-related proteins in a high glucose environment .

Biochemical Analysis

Biochemical Properties

Cyclovirobuxine D interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to activate Nrf2-mediated antioxidant responses , which is crucial for cellular defense against oxidative stress. This compound also inhibits voltage-gated Ca v 2.2 and Ca v 3.2 channels , which are involved in various cellular functions including muscle contraction and neurotransmitter release.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to protect against diabetic cardiomyopathy by ameliorating oxidative damage . In cancer cells, this compound inhibits cell proliferation and induces apoptosis . It also provokes mitophagy in lung cancer cells , a process that is crucial for maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit the KIF11-CDK1-CDC25C-CyclinB1 G 2 /M phase transition regulatory network and the NF‑κB/JNK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to significantly ameliorate cardiac oxidative damage . The compound also exerts a remarkable cytoprotective effect against high glucose-induced neonatal rat cardiomyocyte damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to have strong and persistent analgesic effects against several mouse models of pain, including carrageenan- and CFA-induced inflammatory pain and paclitaxel-mediated neuropathic hypersensitivity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to suppress oxidative stress mainly by activation of the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study has shown that a self-nanoemulsifying drug delivery system can improve the bioavailability of this compound, suggesting its potential for enhanced transport and distribution .

Subcellular Localization

Current studies have shown that this compound can provoke mitophagy in lung cancer cells , suggesting its involvement in mitochondrial function

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclovirobuxine D can be synthesized through various methods, including the preparation of nanosuspensions to improve its dissolution rate. One method involves wet media milling, where the compound is milled with stabilizers such as croscarmellose sodium and hydroxypropyl methyl cellulose acetate succinate . Another approach is the design of self-nanoemulsifying drug delivery systems, which enhance the bioavailability of the compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the Buxus microphylla plant, followed by purification processes to isolate the active compound. The use of advanced drug delivery systems, such as nanosuspensions and nanoemulsions, is also explored to improve its solubility and bioavailability .

Chemical Reactions Analysis

Types of Reactions: Cyclovirobuxine D undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to induce mitophagy through the p65/BNIP3/LC3 axis, which potentiates its apoptosis-inducing effects in lung cancer cells .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced forms, which exhibit different biological activities. For example, its interaction with the p65/BNIP3/LC3 axis leads to the induction of mitophagy and apoptosis in cancer cells .

Scientific Research Applications

Cyclovirobuxine D has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Cyclovirobuxine D is unique among steroidal alkaloids due to its dual role in cardiovascular protection and pain management. Similar compounds include other alkaloids derived from the Buxus species, such as Buxamine and Buxenine. These compounds share similar chemical structures but differ in their specific biological activities and therapeutic applications .

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNAPBAUIVITMI-ABNIRSKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316983
Record name Cyclovirobuxine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860-79-7
Record name Cyclovirobuxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860-79-7
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Record name Cyclovirobuxine D
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Record name Cyclovirobuxine D
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722
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Record name Cyclovirobuxine
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Record name Cyclovirobuxin D
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Record name CYCLOVIROBUXINE D
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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